molecular formula C6H10NO2P B14584001 Methyl (2-cyanoethenyl)ethylphosphinate CAS No. 61256-87-9

Methyl (2-cyanoethenyl)ethylphosphinate

Cat. No.: B14584001
CAS No.: 61256-87-9
M. Wt: 159.12 g/mol
InChI Key: IXZSRXYXPYUVCU-UHFFFAOYSA-N
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Description

Methyl (2-cyanoethenyl)ethylphosphinate is an organophosphorus compound with the molecular formula C₆H₁₀NO₂P. This compound is characterized by the presence of a phosphinate group, a cyano group, and an ethyl group attached to a vinyl moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-cyanoethenyl)ethylphosphinate typically involves the reaction of ethylphosphinic acid with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of the cyano group to the vinyl moiety. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-cyanoethenyl)ethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted vinyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2-cyanoethenyl)ethylphosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (2-cyanoethenyl)ethylphosphinate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphinate group can act as a ligand in coordination chemistry. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-cyanoethenyl)phosphonate
  • Ethyl (2-cyanoethenyl)phosphinate
  • Methyl (2-cyanoethenyl)phosphine oxide

Uniqueness

Methyl (2-cyanoethenyl)ethylphosphinate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the cyano and phosphinate groups allows for versatile chemical transformations and applications in various fields .

Properties

CAS No.

61256-87-9

Molecular Formula

C6H10NO2P

Molecular Weight

159.12 g/mol

IUPAC Name

3-[ethyl(methoxy)phosphoryl]prop-2-enenitrile

InChI

InChI=1S/C6H10NO2P/c1-3-10(8,9-2)6-4-5-7/h4,6H,3H2,1-2H3

InChI Key

IXZSRXYXPYUVCU-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C=CC#N)OC

Origin of Product

United States

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